molecular formula C11H13BrClNO2 B2557272 Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride CAS No. 2416218-64-7

Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

Cat. No. B2557272
CAS RN: 2416218-64-7
M. Wt: 306.58
InChI Key: GMUHWXAZHLCZGC-SNVBAGLBSA-N
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Description

This compound is a derivative of tetrahydroisoquinoline, a type of organic compound that is part of a larger class of compounds known as isoquinolines . The “3R” indicates the configuration of the chiral center at the 3rd position of the tetrahydroisoquinoline ring. The “7-bromo” indicates the presence of a bromine atom at the 7th position. The “methyl carboxylate” group is attached to the 3rd position, and the entire compound is a hydrochloride salt .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the bromine atom, and the attachment of the methyl carboxylate group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydroisoquinoline ring, the bromine atom, and the methyl carboxylate group. The presence of the chiral center would result in two possible enantiomers, or mirror-image forms, of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom could potentially be replaced by other groups in a substitution reaction. The carboxylate group could undergo reactions typical of esters, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the carboxylate group could affect its solubility, while the chiral center could affect its optical activity .

Scientific Research Applications

Therapeutic Potentials in Cancer and CNS Disorders

Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride belongs to the tetrahydroisoquinoline (THIQ) class of compounds, recognized for their significant therapeutic potentials. Initially known for neurotoxicity, certain THIQ derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been identified as endogenous agents preventing Parkinsonism in mammals. Fused THIQs have shown promise as anticancer antibiotics, with trabectedin, a THIQ derivative, receiving US FDA approval for treating soft tissue sarcomas. This class of compounds has been actively researched for various therapeutic activities, notably in cancer and central nervous system (CNS) disorders. The exploration has spanned across the development of novel drugs with unique mechanisms of action, targeting not only cancer and CNS diseases but also infectious diseases such as malaria, tuberculosis, and viral infections (Singh & Shah, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were to be used as a pharmaceutical, for example, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include wearing protective clothing and avoiding inhalation or contact with skin. The specific hazards would depend on the properties of the compound .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, or testing of its biological activity .

properties

IUPAC Name

methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKVSEPAXZUMQO-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C(CN1)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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